Ro-23-9424 Free
Description
Evolution of Hybrid Chemical Compound Design in Scientific Inquiry
The strategy of creating hybrid chemical compounds, which merge two or more distinct pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. This design philosophy aims to address complex biological challenges, such as antimicrobial resistance, by simultaneously modulating multiple pathways or targets within a pathogen. The combination of different pharmacophores into one hybrid molecule presents a promising avenue for developing innovative drugs, with the potential to overcome cross-resistance and enhance the efficacy of the original medications. frontiersin.org This approach can shorten the research and development process for new drugs, saving considerable resources. researchgate.net
The Conceptual Framework of Ro-23-9424 as a Prototype for Dual-Mechanism Research
Ro-23-9424 is a synthetic, broad-spectrum antibacterial agent that exemplifies the dual-action concept. asm.org It is a novel ester-linked codrug, composed of a cephalosporin (B10832234) moiety, specifically the cefotaxime (B1668864) metabolite desacetylcefotaxime (B1670277), and a quinolone moiety, fleroxacin (B1672770). nih.govnih.gov The two are connected at the 3' position of the cephalosporin through an ester bond to the fluoroquinolone. asm.orgnih.gov This unique structure was designed to combine the antibacterial spectrum and potency of both cefotaxime and fleroxacin. asm.org The underlying principle is that the intact molecule will first act as a cephalosporin, and upon enzymatic or nonenzymatic hydrolysis of the ester linkage, it will release the active quinolone, fleroxacin, and the active cephalosporin metabolite, desacetylcefotaxime. nih.govmedchemexpress.comasm.org
The chemical stability of Ro-23-9424 is a crucial aspect of its dual-action mechanism, with a reported half-life of approximately 3 hours at pH 7.4 and 37°C. nih.govnih.govresearchgate.net This stability allows the compound to exert its initial cephalosporin-like activity before breaking down to release the quinolone component. nih.govnih.govresearchgate.net
Significance of Ro-23-9424 in Advancing Mechanistic Understanding of Multi-Targeting Agents
The study of Ro-23-9424 has provided significant insights into the mode of action of dual-action antibacterial agents. asm.orgnih.gov Research has demonstrated that Ro-23-9424 exhibits a sequential, dual mechanism of action. nih.govnih.govresearchgate.net Initially, the intact molecule functions as a cephalosporin, inhibiting bacterial cell wall biosynthesis by binding to essential penicillin-binding proteins (PBPs). asm.orgnih.govresearchgate.net Subsequently, as the compound undergoes decomposition, the released fleroxacin inhibits replicative DNA biosynthesis by targeting DNA gyrase. nih.govnih.govresearchgate.net
This dual mechanism contributes to its broad and potent antibacterial activity in vitro and in vivo. nih.gov The investigation of Ro-23-9424 has been instrumental in validating the concept of "dual-action cephalosporins" and has paved the way for the exploration of other hybrid compounds targeting multiple bacterial processes. frontiersin.orgasm.org
Detailed Research Findings
Antibacterial Spectrum
Ro-23-9424 has demonstrated a broad antibacterial spectrum, inhibiting a wide range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Its potency is generally intermediate between that of its two parent components. nih.gov
| Organism | MIC range (µg/mL) | MIC for 90% of strains (MIC90) (µg/mL) |
| Enterobacteriaceae | ≤0.06 - 1 | >99% inhibited at ≤1 µg/mL |
| Pseudomonas aeruginosa | - | 8 - 16 |
| Staphylococcus aureus (methicillin-susceptible) | - | ≤2.0 - 4 |
| Staphylococcus aureus (methicillin-resistant) | - | 60% susceptible to 2.0 µg/mL |
| Streptococcus pneumoniae | - | ≤0.25 - 1.0 |
| Group A, B, C, and G streptococci | - | ≤0.25 |
| Enterococcus faecalis | - | ≥16 |
| Bacteroides fragilis group | - | 32 |
| Haemophilus influenzae | - | Active |
| Listeria monocytogenes | - | ≥16 |
| Clostridium perfringens | - | ≤2 |
| Data sourced from multiple in vitro studies. researchgate.netnih.govelsevierpure.comnih.gov |
Mechanism of Action: Target Inhibition
The dual-action nature of Ro-23-9424 is evident in its interaction with distinct bacterial targets.
Penicillin-Binding Protein (PBP) Inhibition: Similar to other β-lactam antibiotics, Ro-23-9424 exerts part of its antibacterial effect by binding to and inactivating PBPs, which are essential enzymes in bacterial cell wall synthesis. researchgate.net
| Organism | Essential PBPs Bound | Binding Concentration (µg/mL) |
| Escherichia coli | 1b and 3 | ≤2 |
| Staphylococcus aureus | 1, 2, and 3 | ≤2 |
| Data from Georgopapadakou et al., 1989. asm.orgnih.govresearchgate.net |
In E. coli, the inhibition of these PBPs by Ro-23-9424 leads to the formation of filaments and a decrease in cell growth. asm.orgnih.govresearchgate.net
DNA Gyrase Inhibition: Following its decomposition, the released fleroxacin component of Ro-23-9424 targets and inhibits DNA gyrase, an enzyme crucial for DNA replication in bacteria. nih.govnih.govresearchgate.net This inhibition of replicative DNA biosynthesis constitutes the second part of its dual-action mechanism. nih.govnih.govresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C31H31F3N8O8S2 |
|---|---|
Molecular Weight |
764.8 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47) |
InChI Key |
IKYGJSBKPPIKJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Origin of Product |
United States |
Synthetic Chemistry and Analog Design for Mechanistic Elucidation of Ro 23 9424 Free
Retrosynthetic Analysis and Established Synthetic Pathways for Ro-23-9424 Free
Ro-23-9424 is a conjugate molecule formed by linking the desacetylcefotaxime (B1670277) (a cephalosporin) and fleroxacin (B1672770) (a fluoroquinolone) via an ester bond at the 3'-position of the cephalosporin (B10832234) nucleus. nih.govasm.org A retrosynthetic analysis of Ro-23-9424 logically disconnects the molecule at this ester linkage, leading to two primary synthons: a suitably activated desacetylcefotaxime derivative and fleroxacin.
The forward synthesis, therefore, involves the coupling of these two key intermediates. Established synthetic pathways for analogous dual-action cephalosporin-quinolone esters generally involve the activation of the 3'-hydroxymethyl group of a cephalosporin intermediate, followed by esterification with the carboxylic acid of the quinolone. nih.gov
A plausible synthetic route for Ro-23-9424 would commence with the enzymatic or chemical deacetylation of a readily available cephalosporin, such as cefotaxime (B1668864), to yield desacetylcefotaxime. The carboxylic acid at the C-4 position of the cephalosporin nucleus is typically protected, for instance, as a benzhydryl or p-methoxybenzyl ester, to prevent unwanted side reactions. The crucial ester linkage is then formed by reacting the 3'-hydroxymethyl group of the protected desacetylcefotaxime with an activated form of fleroxacin, such as its acid chloride or through the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final step involves the deprotection of the C-4 carboxylic acid to yield Ro-23-9424.
Diversification Strategies through Linker Chemistry Modifications
The ester linkage in Ro-23-9424 is designed to be labile, allowing for the release of the fluoroquinolone upon interaction with bacterial enzymes or under physiological conditions. The synthesis of a series of dual-action cephalosporins with ester linkages has been reported, demonstrating the feasibility of this approach. nih.gov The stability of the ester bond is a critical parameter. In biological mimicking systems, such as human serum or phosphate buffer at physiological pH, the half-life of the ester linkage can be determined to predict its in vivo behavior. For instance, the stability of the ester linkage in Ro-23-9424 has been studied and is a key factor in its dual-action mechanism, where it initially acts as a cephalosporin, and upon hydrolysis, releases the quinolone. nih.gov
| Linker Type | Relative Chemical Stability | Primary Mechanism of Action | Reference |
| Ester | Lower | Acts as a cephalosporin, then releases quinolone | nih.gov |
| Carbamate | Higher | May possess both activities in the intact molecule | nih.govnih.gov |
| Tertiary Amine | Higher | May possess both activities in the intact molecule | nih.gov |
To enhance the chemical stability of the linker compared to the ester in Ro-23-9424, analogs featuring carbamate and tertiary amine linkages have been synthesized and characterized. nih.govnih.gov These more stable linkers were hypothesized to potentially yield intact molecules with dual activity, rather than acting solely as prodrugs for the quinolone component.
The synthesis of carbamate-linked analogs involves the reaction of the 3'-hydroxymethyl group of the cephalosporin with an isocyanate derivative of the quinolone, or by a multi-step procedure involving the formation of a chloroformate intermediate. Studies have shown that these carbamate-linked compounds exhibit a broad antibacterial spectrum, suggesting a dual mode of action. nih.gov
Tertiary amine analogs, where the nitrogen of the quinolone's piperazine ring is directly attached to the 3'-position of the cephalosporin, have also been prepared. A general synthetic approach to these analogs involves the conversion of the 3'-hydroxymethyl group of a cephalosporin intermediate into a good leaving group, such as a halide (e.g., iodide), followed by nucleophilic substitution with the secondary amine of the quinolone. These tertiary amine-linked conjugates have demonstrated potent activity against a wide range of bacteria.
Chemoenzymatic Synthesis Approaches for this compound and its Derivatives
Chemoenzymatic synthesis offers a powerful and environmentally benign alternative to purely chemical methods for the synthesis of complex molecules like Ro-23-9424. Enzymes can provide high stereo- and regioselectivity under mild reaction conditions, often reducing the need for protecting groups and minimizing waste.
For the synthesis of Ro-23-9424 and its ester-linked analogs, lipases are particularly attractive biocatalysts for the esterification step. researchgate.netscielo.br A potential chemoenzymatic route could involve the use of an immobilized lipase to catalyze the esterification of the 3'-hydroxymethyl group of a protected desacetylcefotaxime with fleroxacin. This approach could offer high yields and simplify the purification process. While the direct enzymatic synthesis of Ro-23-9424 has not been explicitly detailed in the literature, the successful lipase-catalyzed synthesis of various esters, including those of other complex molecules, suggests its feasibility. frontiersin.orgmdpi.com
Similarly, for the synthesis of the cephalosporin core, enzymes such as penicillin G acylase can be used for the deacylation of natural penicillins to produce the 6-aminopenicillanic acid (6-APA) nucleus, a key precursor for many semi-synthetic cephalosporins.
Isotopic Labeling Strategies for Advanced Mechanistic Probing
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of drugs. In the context of Ro-23-9424, isotopic labels can be incorporated into either the cephalosporin or the quinolone moiety to study its mechanism of action, stability, and interaction with bacterial targets.
For the cephalosporin component, stable isotopes such as ¹³C or ¹⁵N can be introduced into the β-lactam ring or the C-7 side chain. This allows for the use of techniques like nuclear magnetic resonance (NMR) spectroscopy to monitor the covalent modification of penicillin-binding proteins (PBPs) and the kinetics of β-lactam ring opening.
For the fluoroquinolone part, isotopes such as ¹⁸F can be incorporated into the fleroxacin structure. The synthesis of [¹⁸F]fleroxacin has been reported, which enables the use of positron emission tomography (PET) to study the in vivo distribution and pharmacokinetics of the released quinolone. sci-hub.se Furthermore, labeling with stable isotopes like ¹³C or ¹⁵N in the quinolone core would facilitate NMR-based studies of its interaction with DNA gyrase.
| Isotope | Location of Label | Application |
| ¹³C, ¹⁵N | Cephalosporin β-lactam ring or side chain | NMR studies of PBP binding and β-lactam hydrolysis |
| ¹⁸F | Fleroxacin fluoroethyl group | PET imaging for in vivo distribution studies |
| ¹³C, ¹⁵N | Fleroxacin quinolone core | NMR studies of DNA gyrase interaction |
Comprehensive Elucidation of Molecular Mechanisms of Action of Ro 23 9424 Free
Detailed Analysis of Penicillin-Binding Protein (PBP) Interactions
Ro-23-9424 Free interacts with essential bacterial enzymes involved in cell wall biosynthesis, primarily targeting Penicillin-Binding Proteins (PBPs). These interactions are crucial for its efficacy as a beta-lactam antibiotic component.
Specificity of PBP Binding Profiles in Gram-Negative (e.g., Escherichia coli) and Gram-Positive (e.g., Staphylococcus aureus) Model Organisms
This compound demonstrates binding to essential PBPs in both Gram-negative and Gram-positive bacteria. Studies indicate that it binds to Penicillin-Binding Proteins 1b and 3 in Escherichia coli, and to PBPs 1, 2, and 3 in Staphylococcus aureus, at concentrations of less than or equal to 2 micrograms/ml nih.govasm.orgcapes.gov.br. This binding profile is comparable to established cephalosporins like ceftriaxone (B1232239) and cefotaxime (B1668864) nih.govasm.org. Research also shows that Ro-23-9424 binds to PBP3 in Pseudomonas aeruginosa researchgate.net. In E. coli, specific PBPs have distinct physiological functions, and their inhibition by beta-lactam antibiotics leads to specific morphological effects asm.org. For instance, Ro-23-9424 binds to essential PBP3 in E. coli asm.orgnih.gov.
Kinetic Studies of PBP Inactivation by this compound and its Components
While specific detailed kinetic studies on the rate of PBP inactivation by this compound are not extensively detailed in the provided search results, the compound's mechanism involves binding to PBPs nih.govasm.orgcapes.gov.br. The cephalosporin (B10832234) component of this compound is responsible for this interaction, which is a hallmark of beta-lactam antibiotics nih.govasm.orgamazonaws.com. The compound's chemical stability, with a half-life of approximately 3 hours at pH 7.4 and 37°C, influences its in vivo action nih.govresearchgate.netresearchgate.net. The decomposition of this compound yields desacetylcefotaxime (B1670277), which has different PBP binding characteristics compared to the intact molecule nih.govasm.org.
Impact on Bacterial Cell Wall Biosynthesis Pathways and Cellular Morphogenesis
The inhibition of PBPs by this compound directly impacts bacterial cell wall biosynthesis pathways nih.govasm.orgamazonaws.com. In E. coli, this compound exclusively produces filaments and decreases cell growth, a distinct morphological change compared to cefotaxime, which can induce both filaments and lysis nih.govasm.orgcapes.gov.br. This filamentation is characteristic of PBP3 inhibition, a key target for many cephalosporins asm.orgasm.orgnih.gov. The compound's action as a cephalosporin component is responsible for these effects on cell wall synthesis and cellular morphogenesis nih.govasm.orgasm.org.
In-depth Investigation of DNA Gyrase Inhibition and Nucleic Acid Dynamics
Beyond its PBP interactions, this compound also exhibits activity against bacterial DNA gyrase, a critical enzyme for DNA replication and transcription. This dual mechanism is a key feature of the compound.
Enzymatic Assays for Direct DNA Gyrase Inhibition by this compound and its Metabolites
This compound, through its quinolone moiety (fleroxacin), inhibits bacterial DNA gyrase nih.govasm.orgasm.orgresearchgate.netfrontiersin.orgresearchgate.net. DNA gyrase is essential for DNA replication, transcription, and supercoiling researchgate.netfiu.edu. While specific IC50 values from enzymatic assays for this compound itself are not detailed in the provided snippets, it is established that it inhibits replicative DNA biosynthesis in E. coli nih.govasm.orgresearchgate.netresearchgate.net. The compound's decomposition product, fleroxacin (B1672770), is a known DNA gyrase inhibitor nih.govasm.orgresearchgate.net. Studies comparing Ro-23-9424 with its components indicate that the intact molecule and its released quinolone component contribute to DNA gyrase inhibition nih.govasm.orgasm.orgresearchgate.net.
Modulation of Replicative DNA Biosynthesis in Model Bacteria
This compound modulates replicative DNA biosynthesis in model bacteria, particularly E. coli nih.govasm.orgresearchgate.netresearchgate.net. In E. coli strains, the compound inhibits DNA replication, leading to a decrease in cell growth nih.govasm.orgcapes.gov.brresearchgate.net. This effect is attributed to the inhibition of DNA gyrase nih.govasm.orgresearchgate.netfrontiersin.orgresearchgate.netfiu.edu. For instance, in an E. coli strain lacking OmpF, growth continued after the addition of Ro-23-9424, but it decreased significantly compared to the effect of cefotaxime or the complete cessation of growth with fleroxacin nih.govresearchgate.netresearchgate.net. This suggests that the intact Ro-23-9424 molecule, and its subsequent decomposition to fleroxacin, collectively impact DNA replication nih.govresearchgate.netresearchgate.net.
Analysis of Chromosome Topology and Nucleoid Segregation Disruptions
The investigation into the effects of this compound on bacterial chromosome topology and nucleoid segregation would typically involve examining its impact on DNA supercoiling, replication, and the spatial organization of the bacterial chromosome. Compounds that interfere with these processes can lead to cell death by disrupting essential DNA-related functions. Studies would likely assess whether this compound, or its active metabolites, affect enzymes like DNA gyrase and topoisomerase IV, which are critical for managing DNA topology during replication and transcription. Disruption of nucleoid segregation mechanisms could manifest as errors in chromosome partitioning during cell division, leading to anucleated cells or cells with incompletely segregated genetic material.
Dissecting the Dual-Mechanistic Interplay and Temporal Activity Profile
This section focuses on understanding how this compound operates through potentially multiple mechanisms and how its activity evolves over time. The "dual-mechanistic" aspect suggests that the compound might engage distinct cellular targets or pathways, possibly reflecting the combined actions of its components or metabolites. The "temporal activity profile" would explore the kinetics of its action, including activation, peak efficacy, and duration of effect, which could be influenced by factors such as in vivo stability, metabolism, and target engagement.
This subsection would delve into the biochemical processes governing the activation of this compound, particularly focusing on ester hydrolysis if it serves as a prodrug mechanism. The kinetics of this hydrolysis in various in vitro biological milieus (e.g., bacterial lysates, plasma, cellular extracts) would be studied to understand the rate and extent of release of active components, such as the quinolone moiety. Subsequent analysis would then characterize the kinetic parameters of the released quinolone's activity, such as its binding affinity to DNA gyrase or its inhibitory concentration (IC50) values. This provides insight into how the compound is activated and how effectively its active form interacts with its target.
Understanding synergistic or additive contributions is key to appreciating the full therapeutic potential of this compound. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects, while additivity implies that the combined effect equals the sum of individual effects. Research in this area would investigate whether the distinct mechanisms of action associated with this compound (e.g., DNA replication inhibition from a quinolone component and cell wall synthesis inhibition from a beta-lactam-like component) work together to enhance bacterial killing or overcome resistance mechanisms more effectively than either component alone.
Mechanistic Basis for Activity Against Resistant Microbial Phenotypes
This section explores how this compound overcomes common mechanisms of antimicrobial resistance. Understanding its activity against resistant strains is critical for its potential clinical utility.
Bacterial resistance to beta-lactam antibiotics is often mediated by the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring. Strains overexpressing specific beta-lactamases, such as TEM-3 or AmpC, are particularly challenging to treat. Investigations would involve assessing the in vitro activity of this compound against such resistant bacterial isolates. This analysis would determine if this compound retains efficacy in the presence of these resistance mechanisms. If this compound contains a beta-lactam component, its stability or interaction with beta-lactamases would be a key focus. Alternatively, if its activity relies on mechanisms independent of beta-lactam targets (e.g., the quinolone component), its efficacy against beta-lactamase-producing strains would highlight its potential to circumvent this common resistance pathway.
Mechanisms of Action in Quinolone-Resistant Bacterial Models
This compound is a synthetic, broad-spectrum antibacterial agent characterized by its unique dual-action nature, comprising both a cephalosporin and a quinolone moiety linked via an ester bond nih.govasm.orgmedkoo.comnih.gov. This molecular architecture allows it to exert antibacterial effects through two distinct pathways, which are crucial for its activity against bacteria exhibiting resistance to conventional quinolones.
In susceptible bacteria, this compound initially functions as a cephalosporin by binding to essential penicillin-binding proteins (PBPs), specifically PBP 1b and PBP 3 in Escherichia coli, and PBPs 1, 2, and 3 in Staphylococcus aureus nih.govasm.orgnih.gov. This binding interferes with cell wall synthesis, leading to filamentation and decreased cell growth, similar to the action of cefotaxime nih.govasm.org. However, this compound also exhibits quinolone-like activity by inhibiting replicative DNA biosynthesis nih.govasm.orgnih.gov. This dual mechanism is particularly effective against bacterial strains that have developed resistance to either cephalosporins or quinolones individually.
Research has demonstrated that this compound retains significant activity against bacterial isolates that are resistant to its constituent components. For instance, Escherichia coli strains overproducing AmpC β-lactamase, which renders them resistant to cephalosporins like desacetylcefotaxime, remain susceptible to this compound psu.edu. Similarly, spontaneous mutants of E. coli that developed resistance to fleroxacin, a quinolone, were still susceptible to this compound psu.edu. This suggests that the intact molecule of this compound may be less susceptible to certain resistance mechanisms, such as hydrolysis by specific β-lactamases, compared to its cephalosporin component psu.edu. Furthermore, studies have shown that this compound can inhibit bacterial growth even in strains with porin abnormalities that confer quinolone resistance psu.edu. The compound's ability to inhibit DNA gyrase, a primary target for quinolones, further contributes to its efficacy against resistant strains idrblab.netresearchgate.netasm.org.
The chemical stability of this compound, with a half-life of approximately 3 hours at pH 7.4 and 37°C, allows for the sustained release of its dual activities nih.govasm.orgresearchgate.net. While it can decompose into desacetylcefotaxime and fleroxacin, pharmacokinetic studies suggest that the intact molecule is primarily responsible for the observed in vivo activity, with low levels of free fleroxacin also potentially contributing asm.org.
Theoretical Approaches to Mitigating Resistance Development via Dual-Targeting
The development of dual-targeting antimicrobial agents, such as this compound, represents a significant theoretical approach to mitigating the emergence and spread of antibiotic resistance researchgate.netfrontiersin.org. By engaging multiple essential bacterial targets or pathways simultaneously, these hybrid molecules can impose a higher barrier to resistance development compared to single-target agents.
This compound exemplifies this strategy by combining the mechanisms of action of a cephalosporin (PBP inhibition) and a quinolone (DNA gyrase inhibition and disruption of DNA replication) nih.govasm.orgnih.govidrblab.netresearchgate.netasm.org. This dual targeting makes it theoretically more challenging for bacteria to develop resistance through single-step mutations affecting a single target. For a bacterium to become resistant to this compound, it would ideally need to overcome both its PBP-binding activity and its DNA replication inhibition.
Moreover, the design of such hybrid molecules can incorporate features that circumvent common resistance mechanisms. As observed with this compound, the intact ester linkage may confer greater stability against certain bacterial enzymes, such as expanded-spectrum β-lactamases, that would otherwise inactivate the cephalosporin component psu.edu. This suggests that the hybrid structure can evade resistance mechanisms that target one of its components.
Theoretical considerations also highlight that dual-targeting agents can lead to less resistance development in bacterial populations. Studies comparing hybrid compounds with mixtures of their individual components have shown that bacterial populations evolved in the presence of the hybrid gain resistance at a slower rate researchgate.net. This is partly because the hybrid can evade resistance pathways that might be activated by one component alone, such as the multiple antibiotic resistance (mar) operon researchgate.net. The combined action of the hybrid can also lead to synergistic effects, enhancing antibacterial potency and further complicating resistance acquisition researchgate.net. Therefore, the strategy of designing molecules like this compound, which inherently possess dual modes of action, offers a robust theoretical framework for developing next-generation antibiotics capable of overcoming existing resistance and slowing the emergence of new resistance mechanisms.
Preclinical Pharmacological and Biological Investigations of Ro 23 9424 Free in Research Models
In Vitro Comparative Profiling in Model Organisms
The in vitro activity of Ro-23-9424 Free has been extensively evaluated against various bacterial species, often in comparison with established antibiotics. These studies aim to characterize its spectrum of activity and potency.
Assessment of this compound Activity Against Diverse Bacterial Species
This compound demonstrates broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It effectively inhibited the majority of Enterobacteriaceae at concentrations of ≤0.25 µg/ml nih.govnih.gov. Specifically, studies reported that most Escherichia coli and Klebsiella pneumoniae strains were inhibited by ≤1.0 µg/ml nih.govnih.gov. Pseudomonas aeruginosa showed slightly higher susceptibility, with MIC90 values reported around 8 µg/ml nih.govnih.gov and up to 16 µg/ml in other studies nih.govnih.govresearchgate.net.
The compound was also highly active against Gram-positive cocci. Most group A, B, C, and G streptococci and Streptococcus pneumoniae were inhibited at ≤0.25 µg/ml nih.govnih.gov. Staphylococcus species, including methicillin-susceptible Staphylococcus aureus, were generally inhibited at ≤2.0 µg/ml, while methicillin-resistant strains showed slightly higher MICs, with MIC90s for S. epidermidis and S. hominis around 4.0 µg/ml nih.govnih.govnih.gov. Staphylococcus haemolyticus and Enterococcus spp. were less susceptible, with MIC90s reported as 16.0 µg/ml and 32.0 µg/ml, respectively nih.govnih.gov. Anaerobic bacteria such as Clostridium perfringens were inhibited by ≤2 µg/ml, while Bacteroides fragilis had an MIC90 of 32 µg/ml nih.gov.
Comparative Analysis with Established Antibiotics
This compound has been compared with several key antibiotics, including cefotaxime (B1668864), fleroxacin (B1672770), and ciprofloxacin (B1669076) nih.govnih.govnih.govnih.govasm.orgnih.gov. In many Enterobacteriaceae, this compound exhibited activity comparable to or better than cefotaxime and fleroxacin nih.govnih.govnih.gov. For instance, against Enterobacteriaceae, this compound, fleroxacin, and imipenem (B608078) showed similar MIC90 values (0.5 µg/ml), while cefotaxime had a higher MIC90 (16 µg/ml) nih.gov. Against Pseudomonas aeruginosa, this compound (MIC90 16 µg/ml) was more active than fleroxacin (MIC90 32 µg/ml) but less active than ciprofloxacin (MIC90 2 µg/ml) and ceftazidime (B193861) (MIC90 8 µg/ml) nih.gov.
Against Gram-positive bacteria, this compound and fleroxacin showed comparable activity, with MIC90s of 8 µg/ml, while ciprofloxacin had an MIC90 of 1 µg/ml. Both this compound and fleroxacin were more active than ceftazidime and cefotaxime against Gram-positive bacteria, excluding enterococci nih.gov. This compound demonstrated potent activity against strains resistant to fluoroquinolones or ceftazidime asm.org.
Evaluation of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)
MIC and MBC values for this compound were determined in standardized research settings. In most cases, the MICs and MBCs for this compound were found to be identical or within a twofold dilution, indicating a predominantly bactericidal effect nih.gov.
Table 1: Representative In Vitro Activity of this compound Against Selected Bacterial Species
| Bacterial Species | MIC90 (µg/ml) | Comparison Antibiotic (MIC90) | Source |
| Enterobacteriaceae (general) | ≤0.25 | N/A | nih.govnih.gov |
| Escherichia coli | ≤1.0 | Cefotaxime: ≤1.0; Fleroxacin: ≤1.0 | nih.govnih.gov |
| Klebsiella pneumoniae | ≤1.0 | Cefotaxime: ≤1.0; Fleroxacin: ≤1.0 | nih.govnih.gov |
| Pseudomonas aeruginosa | 8.0 - 16.0 | Cefotaxime: >64; Fleroxacin: 32; Ciprofloxacin: 2 | nih.govnih.govnih.govnih.gov |
| Staphylococcus aureus (MSSA) | ≤2.0 | Cefotaxime: ≤0.25; Fleroxacin: ≤0.5 | nih.govnih.gov |
| Staphylococcus aureus (MRSA) | ≤2.0 (60%) | N/A | nih.gov |
| Staphylococcus epidermidis | 4.0 | N/A | nih.govnih.gov |
| Streptococcus pneumoniae | ≤0.25 - 1.0 | Cefotaxime: ≤0.25; Fleroxacin: ≤0.25 | nih.govnih.govnih.gov |
| Enterococcus spp. | ≥16.0 - 32.0 | Cefotaxime: >128; Fleroxacin: >128 | nih.govnih.gov |
Note: MIC90 refers to the Minimum Inhibitory Concentration for 90% of strains tested. Data presented are representative values from the cited sources.
Cellular and Subcellular Effects in Preclinical Contexts
Investigations into the cellular and subcellular mechanisms of this compound reveal its dual mode of action, stemming from its cephalosporin (B10832234) and quinolone components.
Growth Inhibition Kinetics and Time-Kill Curve Analyses
This compound has been shown to decrease bacterial cell growth in E. coli asm.orgnih.govcapes.gov.br. In E. coli, this compound produced filaments exclusively and decreased cell growth, whereas cefotaxime produced both filaments and lysis asm.orgnih.govcapes.gov.br. Studies also indicated that this compound inhibited replicative DNA biosynthesis in E. coli, similar to its decomposition product, fleroxacin asm.orgnih.govcapes.gov.br. In an E. coli strain lacking OmpF, growth continued after the addition of Ro-23-9424, decreased after cefotaxime, and stopped immediately after fleroxacin asm.orgnih.govcapes.gov.br. This suggests that while this compound acts initially as a cephalosporin with potentially poorer penetration, its decomposition leads to quinolone activity asm.orgnih.govcapes.gov.br.
Investigation of Bacterial Membrane Permeation and Intracellular Accumulation Mechanisms
The dual-action nature of this compound suggests mechanisms involving both cell wall synthesis inhibition (cephalosporin component) and DNA replication inhibition (quinolone component) asm.orgnih.govcapes.gov.brasm.org. Ro-23-9424 binds to essential penicillin-binding proteins (PBPs) 1b and 3 of Escherichia coli and 1, 2, and 3 of Staphylococcus aureus at concentrations of ≤2 µg/ml, similar to ceftriaxone (B1232239) and cefotaxime asm.orgnih.govcapes.gov.brresearchgate.net. This binding interferes with cell wall synthesis.
Studies on Metabolic Activity and Biofilm Formation in In Vitro Models
Information regarding the specific effects of this compound on metabolic activity and biofilm formation in in vitro models was not found in the provided search results. While Ro-23-9424 has been characterized for its broad-spectrum antibacterial activity and its dual-action mechanism involving cephalosporin and quinolone moieties, its direct impact on microbial metabolic processes or its ability to inhibit or promote biofilm formation in specific in vitro settings has not been detailed in the accessible literature. Further research would be required to elucidate these aspects of its biological profile.
Immunomodulatory Mechanisms in Preclinical Models
Preclinical investigations have explored the influence of Ro-23-9424 on key functions of human immune cells, particularly neutrophils and monocytes, shedding light on its potential immunomodulatory properties.
Modulation of Human Polymorphonuclear Neutrophil (PMN) Functions (e.g., Superoxide (B77818) Production, Phagocytosis, Chemotaxis)
Studies have evaluated the impact of Ro-23-9424 on several critical functions of human polymorphonuclear neutrophils (PMNs).
Superoxide Production: Ro-23-9424 demonstrated a significant (P < 0.05) increase in the release of superoxide by phorbol-myristate acetate (B1210297) (PMA)-stimulated PMNs when these cells were pre-treated with the compound at concentrations ranging from 10-100 mg/L. This enhanced oxidative burst activity suggests a potential to augment the microbicidal capacity of neutrophils.
Phagocytosis: At lower dosages, Ro-23-9424 exhibited an effect on PMN phagocytosis that was not statistically significant, though it was noted as interesting. The precise nature of this effect at low concentrations requires further clarification.
Chemotaxis: Higher dosages of Ro-23-9424, specifically ranging from 50-200 mg/L, were found to significantly reduce PMN chemotaxis. This effect was also observed with the fluoroquinolone fleroxacin at similar concentrations (20-200 mg/L).
Table 1: Effects of Ro-23-9424 on Human Neutrophil Functions
| Function | Concentration Range (mg/L) | Effect of Ro-23-9424 | Statistical Significance |
| Superoxide Production | 10-100 | Significant increase in PMA-stimulated superoxide release | P < 0.05 |
| Phagocytosis | Not specified | Interesting effect, not statistically significant | Not significant |
| Chemotaxis | 50-200 | Significant reduction | P < 0.05 |
Influence on Cytokine Production by Human Monocytes (e.g., TNF-α, IL-1β, IL-8)
The influence of Ro-23-9424 on cytokine production by human monocytes was investigated both under basal conditions and in response to endotoxin (B1171834) (lipopolysaccharide, LPS).
Tumor Necrosis Factor-alpha (TNF-α): In LPS-treated monocytes, Ro-23-9424 at a concentration of 100 mg/L significantly (P < 0.05) enhanced the levels of TNF-α after 4 hours of incubation when compared to LPS controls.
Interleukin-1β (IL-1β): Ro-23-9424, at a concentration of 200 mg/L, demonstrated the ability to reduce LPS-induced IL-1β in a dose-dependent manner, observed at both 4 and 24 hours of incubation.
Interleukin-8 (IL-8): The release of IL-8 by human monocytes was not significantly altered by Ro-23-9424.
Table 2: Effects of Ro-23-9424 on Human Monocyte Cytokine Production (in response to LPS)
| Cytokine | Concentration (mg/L) | Incubation Time | Effect of Ro-23-9424 | Statistical Significance |
| TNF-α | 100 | 4 hours | Enhanced levels | P < 0.05 |
| IL-1β | 200 | 4 and 24 hours | Reduced levels | Dose-dependent |
| IL-8 | Not specified | Not specified | No significant change | Not significant |
Structure Activity Relationship Sar and Computational Studies of Ro 23 9424 Free
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses of Ro-23-9424 Free Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity scribd.com. For this compound, SAR investigations would typically focus on identifying key structural features responsible for its dual-action efficacy. This includes analyzing the contributions of the cephalosporin (B10832234) nucleus, the aminothiazolylmethoxyimino side chain at the 7-position, and the esterified fleroxacin (B1672770) moiety at the 3'-position nih.govbiomol.com.
Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between structural properties (e.g., lipophilicity, electronic distribution, size) and biological activity scribd.comlkouniv.ac.in. While specific QSAR models for this compound derivatives were not detailed in the provided search results, the general principle involves correlating variations in chemical structure with observed changes in antibacterial potency or spectrum. Such analyses could reveal which substituents or modifications on either the cephalosporin or quinolone portions, or the linker itself, are critical for optimizing binding to penicillin-binding proteins (PBPs) or inhibiting bacterial DNA biosynthesis, respectively nih.govasm.org. For instance, understanding the impact of ester hydrolysis rates on the release of active metabolites (desacetylcefotaxime and fleroxacin) is a key aspect of its in vivo SAR nih.govasm.org.
Elucidation of Pharmacophore Contributions to Dual-Action Efficacy
The dual-action efficacy of this compound arises from its ability to simultaneously target two distinct cellular processes essential for bacterial survival: cell wall synthesis (via the cephalosporin component) and DNA replication (via the quinolone component) nih.govasm.org. The pharmacophore contributions can be understood by examining the role of each moiety:
Cephalosporin Moiety: This part of the molecule is responsible for binding to essential penicillin-binding proteins (PBPs), particularly PBP 1b and 3 in Escherichia coli and 1, 2, and 3 in Staphylococcus aureus, thereby inhibiting bacterial cell wall synthesis nih.govasm.org. SAR studies on cephalosporins generally highlight the importance of the beta-lactam ring for PBP binding and the C-7 side chain for spectrum and potency.
Quinolone Moiety (Fleroxacin): The esterified fleroxacin component contributes by inhibiting replicative DNA biosynthesis in bacteria, specifically by targeting DNA gyrase and topoisomerase IV nih.govasm.orgresearchgate.net. Quinolone SAR typically focuses on substituents at various positions of the quinolone ring system that affect DNA gyrase inhibition and cellular penetration.
Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and visualize how a ligand (this compound or its derivatives) interacts with its biological target(s) at an atomic level lkouniv.ac.indntb.gov.uafrontiersin.org. These simulations can elucidate binding modes, identify key amino acid residues involved in binding, and estimate binding affinities.
For this compound, docking studies would typically involve simulating the binding of the intact molecule or its active metabolites to targets such as PBPs or bacterial DNA gyrase/topoisomerase IV researchgate.netfrontiersin.orgresearchgate.netresearchgate.net. Molecular dynamics simulations can then provide insights into the stability of these ligand-target complexes over time, revealing conformational changes and the persistence of interactions. For example, studies on related hybrid molecules have used molecular docking to compute binding scores and analyze hydrogen bond interactions, while molecular dynamics simulations have confirmed the stability of ligand-receptor complexes researchgate.netresearchgate.netresearchgate.net. These simulations help in understanding the molecular basis of this compound's activity and can guide the design of improved analogs by identifying critical interaction points or areas for structural modification.
In Silico Approaches for Rational Design of Novel this compound Analogs with Modulated Activity Profiles
In silico approaches, including QSAR, molecular docking, and molecular dynamics, are instrumental in the rational design of novel drug candidates with modulated activity profiles lkouniv.ac.inresearchgate.net. For this compound, these methods can be employed to:
Optimize Potency: By systematically modifying structural features based on SAR and docking results, researchers can design analogs with enhanced binding affinities to their respective targets (PBPs or DNA replication enzymes).
Modulate Spectrum of Activity: Altering specific functional groups or the linker might broaden or narrow the antibacterial spectrum, or improve activity against resistant strains.
Improve Pharmacokinetic Properties: Computational methods can predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, allowing for the design of analogs with better bioavailability, metabolic stability, and reduced off-target effects.
Explore Novel Hybrid Designs: The success of this compound as a dual-action agent inspires the design of new hybrid molecules that combine different pharmacophores or optimize the existing dual-action strategy latrobe.edu.aumdpi.com. This could involve exploring different linker chemistries or conjugating the cephalosporin and quinolone moieties with modified structures.
For instance, the general approach in designing novel quinolone derivatives involves modifying their structure to achieve improved biological activities, including antibacterial efficacy and potentially other therapeutic profiles like anti-inflammatory or anti-cancer activities researchgate.net. Similarly, hybridization strategies combining known pharmacophores are a key area for developing new therapeutic agents latrobe.edu.aumdpi.com.
Analytical Methodologies for Research and Characterization of Ro 23 9424 Free
Advanced Chromatographic Techniques for Separation and Quantitation
Chromatographic methods are fundamental to the analytical workflow for Ro-23-9424, enabling the separation of the intact drug from its metabolites and degradation products within complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Intact Compound and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Ro-23-9424 and its primary metabolite, fleroxacin (B1672770), in biological samples such as plasma. nih.govnih.gov A significant analytical challenge is the nonenzymatic hydrolysis of Ro-23-9424's ester bond, which can lead to the formation of fleroxacin during sample preparation. nih.gov To address this, multidimensional HPLC procedures have been developed that feature direct plasma injection to minimize sample handling time and potential degradation. nih.gov
One such method utilizes a two-dimensional approach. The first dimension involves size-exclusion chromatography, which effectively separates plasma proteins from the analytes. nih.gov The fraction containing the compounds of interest is then directed to a second-dimension reversed-phase column for high-resolution separation based on hydrophobicity. nih.gov Ion-paired HPLC methods have also been successfully employed to detect both the intact Ro-23-9424 and fleroxacin in plasma samples from various animal species. nih.gov Using UV detection, these HPLC methods achieve reliable quantitation, as demonstrated in pharmacokinetic studies. nih.govnih.gov
| Parameter | Value | Compound | Reference |
| Limit of Quantitation | 0.35 µg/mL | Ro-23-9424 | nih.gov |
| Limit of Quantitation | 0.27 µg/mL | Fleroxacin | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Comprehensive Metabolite Profiling
For a more in-depth and sensitive analysis of Ro-23-9424 and its full range of metabolites, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique offers significant advantages in sensitivity, selectivity, and speed over conventional HPLC. nih.govnih.gov The use of smaller particle size columns (typically <2 µm) in UPLC results in sharper peaks and better resolution, allowing for the separation of complex mixtures of metabolites within a short analysis time. nih.gov
When coupled with a mass spectrometer, particularly a high-resolution mass spectrometer (HRMS), UPLC can provide not only quantification but also structural information, facilitating the identification of known and unknown metabolites. nih.govwaters.com In the context of Ro-23-9424, which undergoes hydrolysis to yield fleroxacin and desacetylcefotaxime (B1670277), UPLC-MS/MS would be instrumental in profiling these and other potential phase I and phase II metabolites in various biological fluids like urine and plasma. nih.govfrontiersin.orgnih.gov The data-dependent acquisition (DDA) mode in MS/MS allows for the automated selection and fragmentation of precursor ions, generating specific fragmentation patterns that serve as fingerprints for metabolite identification. frontiersin.org
Capillary Electrophoresis for Stability Monitoring and Degradation Product Identification
Capillary electrophoresis (CE) has proven to be a valuable tool for monitoring the stability of Ro-23-9424. nih.gov The compound's stability is a critical concern as its ester linkage is labile, particularly in alkaline solutions where its solubility is higher. nih.gov This hydrolysis leads to the formation of its constituent parts: a cephalosporin (B10832234) moiety (desacetylcefotaxime) and a quinolone moiety (fleroxacin). nih.govnih.gov
A validated CE method can effectively monitor the degradation of Ro-23-9424 in different solvent systems, which is essential for formulation development. nih.gov The technique's high efficiency and resolution enable the clear separation of the intact Ro-23-9424 from its degradation products. nih.gov CE methods are typically validated for parameters such as precision, linearity, and limits of detection and quantitation to ensure reliable results. nih.govscielo.brscielo.br Studies have used CE to measure the half-life of Ro-23-9424 in aqueous solutions and specialized diluents, demonstrating its utility in comparing drug stability under various conditions. nih.gov
Spectroscopic Techniques for Structural Elucidation of Ro-23-9424 Free and its Research Products
The definitive identification and structural characterization of Ro-23-9424 and its related research products, such as metabolites and degradation products, require the application of various spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (e.g., UPLC-MS), mass spectrometry is essential for determining the molecular weight of the parent compound and its metabolites. eurekaselect.com High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to deduce the elemental formula of a molecule, greatly enhancing confidence in its identification. waters.com Fragmentation analysis (MS/MS) helps to piece together the structure of a molecule by breaking it down into smaller, identifiable pieces. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including 1D and 2D techniques) is one of the most powerful tools for elucidating the complete chemical structure of a molecule. eurekaselect.com It provides information on the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the structure of Ro-23-9424 and its transformation products.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. eurekaselect.com For Ro-23-9424, this would include identifying the characteristic absorptions for its β-lactam ring, ester linkage, carboxylic acid, and aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is often used in conjunction with chromatography for the detection and quantification of compounds with chromophores, such as the aromatic systems present in Ro-23-9424. eurekaselect.com
Method Validation in Biological Matrices for Preclinical Research Applications
For preclinical research, any analytical method used to quantify Ro-23-9424 and its metabolites in biological matrices (e.g., plasma, urine, tissue) must be thoroughly validated. woah.org Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. The validation process involves evaluating several key performance characteristics according to established guidelines. nih.govwoah.org
| Validation Parameter | Description |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. woah.org |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated to demonstrate this relationship. woah.org |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. woah.org |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term room temperature stability, long-term frozen stability). woah.org |
The validation of HPLC and CE methods for Ro-23-9424 has been reported to meet acceptable criteria for key parameters like precision, linearity, and limits of detection and quantitation, confirming their suitability for research applications. nih.govnih.gov
Future Directions and Open Research Questions for Ro 23 9424 Free
Exploration of Novel Molecular Targets for Hybridization Strategies Inspired by Ro-23-9424
The core concept of Ro-23-9424, which covalently links two distinct antibacterial pharmacophores, serves as a powerful blueprint for creating next-generation antibiotics. acs.org A key area of future research lies in expanding the repertoire of molecular targets beyond the original penicillin-binding proteins (PBPs) and DNA gyrase. The success of Ro-23-9424 encourages the exploration of new combinations that could further enhance antibacterial efficacy and circumvent existing resistance mechanisms.
Recent advancements in understanding bacterial physiology have unveiled a host of potential new targets. The hybridization strategy, inspired by Ro-23-9424, could be applied to create molecules that simultaneously engage with:
Ribosomal Subunits and DNA Gyrase: Newer classes of dual-action antibiotics, such as macrolones, have demonstrated the potential of targeting both protein synthesis by binding to the ribosome and DNA replication. newswise.comlabmanager.com This approach could make it significantly more difficult for bacteria to develop resistance. newswise.com
Cell Wall Synthesis and Virulence Factor Expression: Combining a cell wall synthesis inhibitor with a molecule that disrupts bacterial virulence, such as quorum sensing inhibitors, could both kill the bacteria and neutralize their pathogenic effects.
Multiple Enzymes in a Single Biosynthetic Pathway: Targeting sequential enzymes in a critical bacterial pathway could create a synergistic effect, leading to a more potent antibacterial action.
The primary challenge in this area is the rational design of hybrid molecules that can effectively interact with two distinct targets with high affinity and specificity. This will require sophisticated computational modeling and a deep understanding of the structural biology of the target proteins.
Table 1: Potential Hybridization Strategies Inspired by Ro-23-9424
| Pharmacophore 1 (Target 1) | Pharmacophore 2 (Target 2) | Rationale |
| β-Lactam (Penicillin-Binding Proteins) | Topoisomerase Inhibitor (DNA Gyrase/Topoisomerase IV) | Broad-spectrum activity, potential to overcome resistance to individual agents. |
| Macrolide (Ribosome) | Quinolone (DNA Gyrase) | Dual-targeting of essential cellular processes to reduce resistance development. newswise.comlabmanager.com |
| Cell Wall Synthesis Inhibitor | Virulence Factor Inhibitor | Combination of bactericidal and anti-pathogenic effects. |
| Aminoglycoside (Ribosome) | β-Lactam (Penicillin-Binding Proteins) | Potential for synergistic killing of resistant strains. nih.gov |
Development of Advanced Preclinical Models for Mechanistic Validation and Translational Insights
The evaluation of dual-action antibiotics like Ro-23-9424 necessitates the development of more sophisticated preclinical models that can accurately predict clinical efficacy and provide deeper mechanistic insights. While traditional in vivo models, such as murine pneumonia and meningitis models, were instrumental in the initial assessment of Ro-23-9424, future research will benefit from more advanced systems. nih.gov
The limitations of standard models include differences in host immune responses and drug metabolism compared to humans. To bridge this translational gap, future research should focus on:
Humanized Animal Models: Mice with engrafted human immune cells or other human tissues can provide a more accurate representation of the human response to infection and treatment.
Organoid and "Gut-on-a-Chip" Models: These three-dimensional cell culture systems can mimic the structure and function of human organs, allowing for more realistic in vitro testing of drug efficacy and toxicity.
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models: These models can simulate the time-course of drug concentrations in the human body, enabling a more precise evaluation of the relationship between drug exposure and antibacterial effect. oup.com
These advanced models will be crucial for validating the dual-action mechanism of new hybrid antibiotics and for optimizing their dosing regimens to maximize their therapeutic potential.
Innovation in Synthetic Routes for Enhanced Scalability and Accessibility of Ro-23-9424 Analogs for Research
The widespread exploration of Ro-23-9424 analogs and other dual-action cephalosporins is currently hampered by the complexity of their synthesis. The development of innovative, scalable, and cost-effective synthetic routes is therefore a critical area for future research.
Key challenges in the synthesis of these hybrid molecules include the need for multiple protection and deprotection steps and the often low yields of the final products. Future synthetic strategies should aim to:
Develop More Efficient Coupling Chemistries: Exploring novel methods for linking the cephalosporin (B10832234) and quinolone moieties, such as click chemistry or enzymatic ligation, could significantly improve reaction efficiency and reduce the number of synthetic steps.
Utilize Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced scalability compared to traditional batch synthesis.
Employ Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic pathway could provide a more environmentally friendly and cost-effective alternative to traditional chemical reagents.
The development of more accessible synthetic routes will be essential for producing a diverse library of Ro-23-9424 analogs for structure-activity relationship (SAR) studies and for advancing the most promising candidates into preclinical and clinical development. researchgate.netnih.gov
Integration of Omics Technologies for Systems-Level Mechanistic Understanding
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a systems-level understanding of the mechanism of action of dual-action antibiotics like Ro-23-9424. nih.govresearchgate.netmdpi.com While early studies elucidated the primary targets of Ro-23-9424, a more comprehensive picture of its effects on bacterial physiology remains to be painted.
Future research should leverage these powerful technologies to:
Identify Off-Target Effects: Proteomic and metabolomic profiling can reveal unintended interactions of the hybrid molecule with other cellular components, providing insights into potential side effects and new therapeutic opportunities. asm.orgnih.gov
Elucidate Resistance Mechanisms: Comparing the "omic" profiles of susceptible and resistant bacteria can help to identify the molecular changes that lead to drug resistance, paving the way for the development of strategies to overcome it.
Discover Biomarkers of Drug Efficacy: Identifying specific changes in the bacterial proteome or metabolome that correlate with drug efficacy could lead to the development of biomarkers for monitoring treatment response.
The integration of multi-omics data with computational modeling will be a powerful approach for constructing a comprehensive network of the cellular responses to dual-action antibiotics, guiding the design of more effective and safer drugs.
Positioning Ro-23-9424 Research within the Broader Context of Chemical Biology and Antimicrobial Discovery
The legacy of Ro-23-9424 extends beyond its potential as a therapeutic agent. It serves as a valuable chemical tool for probing the intricacies of bacterial biology and for advancing the field of antimicrobial discovery. The concept of a dual-action antibiotic has spurred innovation in chemical biology and has highlighted the potential of multi-target approaches to combat drug resistance.
Future research on Ro-23-9424 and its analogs will continue to contribute to these fields by:
Providing Chemical Probes for Studying Bacterial Processes: Analogs of Ro-23-9424 can be designed as specific probes to investigate the interplay between cell wall synthesis and DNA replication.
Inspiring the Development of Novel Drug Delivery Systems: The ester linkage in Ro-23-9424, which is cleaved to release the active components, can serve as a model for the design of prodrugs that deliver antibiotics specifically to the site of infection. acs.org
Driving Innovation in High-Throughput Screening: The development of dual-action antibiotics necessitates new screening platforms that can simultaneously assess activity against multiple targets.
The continued exploration of the chemical space around Ro-23-9424 will not only fuel the pipeline of new antimicrobial agents but will also provide fundamental insights into bacterial biology, ultimately contributing to the broader effort to combat the global threat of antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
